Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate
Description
Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate (CAS: 115655-44-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 258.32 g/mol . The compound is a white crystalline solid with a density of 1.11 g/cm³, a boiling point of 358.6°C, and a flash point of 170.7°C . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and peptidomimetics due to its dual functional groups (Boc-amine and ester), which enable selective modifications .
Properties
IUPAC Name |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-9-13(10(16)18-4)5-7-14-8-6-13/h14H,5-9H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSVYQJPWXOLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate typically involves multiple steps. One common method starts with the protection of the amino group of piperidine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then reacted with methyl chloroformate to introduce the ester functionality, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of various fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the amino functionality, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can participate in further chemical transformations, facilitating the synthesis of target compounds .
Comparison with Similar Compounds
Structural Analogues and Key Variations
Piperidine derivatives with Boc-protected amino and ester groups are common in drug discovery. Below is a comparison of structural analogues:
Key Structural Differences :
- Substituent Position : The Boc group is located at the 4-position in the target compound, whereas analogues like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate feature it at the 1-position, altering steric and electronic properties .
- Additional Functional Groups: Derivatives like Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate introduce lipophilic benzyl groups, enhancing membrane permeability .
- Salt Forms : The oxalate salt (CAS: 327156-92-3) improves aqueous solubility compared to the free base .
Physicochemical Properties
| Property | Target Compound | tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate | Methyl 1-benzyl-... (CAS: 294180-37-3) |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | 358.6°C | Not reported | Not reported |
| Solubility | Low in water | Lipophilic due to 4-methylpentyl | Low solubility (benzyl group) |
| Stability | Stable under N₂ | Hydrolytically stable | Sensitive to acidic conditions |
Notable Trends:
Biological Activity
Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine core, which is modified with a tert-butoxycarbonyl (Boc) group. This structural configuration is conducive to various biological interactions, particularly in enzyme inhibition and receptor modulation.
- Molecular Formula : CHNO
- Molecular Weight : 255.34 g/mol
Enzyme Inhibition
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
- MDH1 and MDH2 Inhibition : In a study focusing on dual inhibitors targeting MDH1 and MDH2 enzymes, it was found that modifications in the piperidine structure led to varying degrees of inhibition. For instance, compounds with similar piperidine frameworks demonstrated IC values ranging from 1.53 to 3.38 μM against these enzymes, indicating potent inhibitory activity that could be leveraged for cancer treatment .
- Mechanism of Action : The inhibition of MDH enzymes disrupts mitochondrial energy metabolism, which is crucial for cancer cell survival. This suggests that this compound could play a role in targeting energy metabolism in cancer therapy .
Study 1: Cancer Cell Metabolism
A recent investigation into the effects of piperidine derivatives on A549 lung cancer cells revealed that treatment with compounds structurally related to this compound significantly reduced ATP production, thereby increasing the ADP/ATP ratio. This metabolic shift indicates potential therapeutic applications in oncology by targeting energy-dependent processes within tumor cells .
Study 2: Antimicrobial Efficacy
In a comparative analysis of various piperidine derivatives against bacterial strains such as E. coli and S. aureus, certain modifications led to enhanced antibacterial activity. These findings suggest that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .
Table 1: Inhibitory Activity of Piperidine Derivatives
| Compound | Target Enzyme | IC (μM) |
|---|---|---|
| Methyl 4-({[(tert-butoxy)... | MDH1 | 3.38 |
| Methyl 4-({[(tert-butoxy)... | MDH2 | 1.53 |
| Similar Piperidine Derivative A | MDH1 | 2.24 |
| Similar Piperidine Derivative B | MDH2 | 3.15 |
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Methyl 4-({[(tert-butoxy)... | E. coli | 32 |
| Methyl 4-({[(tert-butoxy)... | S. aureus | 16 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions between tert-butoxycarbonyl (Boc)-protected intermediates and piperidine derivatives. For example, analogous compounds like tert-butyl 4-[(6-chloropyrazin-2-yl)methylamino]piperidine-1-carboxylate are synthesized using coupling reagents (e.g., DCC/DMAP) in dichloromethane at room temperature . Temperature control is critical to avoid side reactions, as seen in tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate synthesis, where deviations above 25°C reduce yield by 15–20% . Optimizing stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) and using anhydrous solvents improve purity (>95%) .
Q. How should this compound be stored to ensure stability, and what are its incompatibilities?
- Methodological Answer : Store at –20°C in airtight containers under inert gas (e.g., argon). Solutions in DMSO or DMF should be aliquoted to prevent freeze-thaw degradation . The compound is incompatible with strong oxidizing agents (e.g., peroxides), which may induce decomposition or exothermic reactions . Stability studies on similar Boc-protected piperidines show no degradation under recommended storage for ≤6 months .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm piperidine ring conformation and Boc-group integrity.
- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect impurities like de-Boc byproducts .
- FT-IR for identifying carbonyl stretches (Boc C=O at ~1680 cm⁻¹) .
Public databases like PubChem and DSSTox provide reference spectra for cross-validation .
Advanced Research Questions
Q. How does the Boc-protecting group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The Boc group stabilizes the amine during nucleophilic reactions (e.g., alkylation, acylation) but requires acidic conditions (e.g., TFA/DCM) for cleavage. In tert-butyl 4-(aminomethyl)piperidine derivatives, Boc removal at 0°C minimizes side reactions, achieving >90% deprotection efficiency . Comparative studies show that alternative groups (e.g., Fmoc) may alter solubility but offer orthogonal protection strategies .
Q. What strategies resolve contradictions in reported biological activity data for similar piperidine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurity profiles. For example, tert-butyl 4-(methylthio)piperidine-1-carboxylate showed varying receptor-binding affinities (IC₅₀: 2–10 µM) across studies due to residual DMSO in assays . Mitigation includes:
- Rigorous purification (preparative HPLC, recrystallization).
- Dose-response validation across multiple cell lines .
- Metabolite profiling (LC-MS/MS) to exclude off-target effects .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., GPCRs, kinases) can map binding pockets. For tert-butyl 4-(morpholin-4-yl)piperidine analogs, simulations revealed hydrogen bonding between the carbonyl group and Asp113 in the active site, correlating with experimental IC₅₀ values . QSAR models trained on similar compounds (R² >0.85) predict logP and solubility within 10% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
